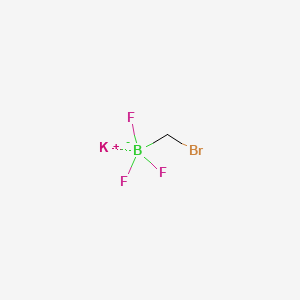

Potassium (bromomethyl)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;bromomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDFPIRYUOCVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CBr)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635641 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888711-44-2 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (bromomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium (bromomethyl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium (bromomethyl)trifluoroborate is a versatile and increasingly important reagent in organic synthesis, particularly valued for its role as a stable, solid precursor for generating bromomethyl nucleophiles in cross-coupling reactions. Its application in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures underscores the need for robust and scalable synthetic methods. This technical guide provides an in-depth overview of the synthesis of this compound, detailing both batch and continuous flow methodologies, and presenting key quantitative data for process evaluation.

Core Synthesis Data

The following table summarizes the key quantitative data associated with the synthesis of this compound, compiled from various reported methodologies. This allows for a comparative assessment of different synthetic approaches.

| Parameter | Batch Process | Continuous Flow Process |

| Yield | 70%[1] | 60-91% (overall isolated)[2] |

| Purity | Not explicitly reported | ≥97.0% (by NMR)[3] |

| Scale | Gram scale (e.g., 15.6 g)[1] | Grams to kilograms (e.g., 100 kg in <4 weeks)[2] |

| Reaction Temperature | -20°C to 100°C[1] | Not explicitly detailed for all steps |

| Reaction Time | 8-12 hours[1] | Significantly reduced compared to batch[2] |

| Melting Point | 225-230 °C | Not explicitly reported |

| Molecular Weight | 200.84 g/mol [4] | 200.84 g/mol [4] |

| Appearance | White to off-white solid[3] | Colorless solid[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are protocols for both a traditional batch process and a large-scale continuous flow process.

Batch Synthesis Protocol

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[1]

Materials:

-

n-Butyllithium (n-BuLi)

-

A nitrogen borane (B79455) (e.g., bis(dimethylamino)chloroborane)

-

Dibromomethane (B42720) (CH₂Br₂)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or ether)

-

Potassium hydrogen fluoride (B91410) (KHF₂)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Initial Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with the chosen nitrogen borane and the anhydrous organic solvent.

-

Formation of the Borate (B1201080) Complex: Add n-butyllithium to the reaction mixture.

-

Addition of Dibromomethane: Cool the reaction mixture and slowly add dibromomethane dropwise over a period of 1.5 to 3.5 hours. The temperature should be carefully controlled between -20°C and 30°C.

-

Formation of the Trifluoroborate Salt: After the addition of dibromomethane is complete, add an aqueous solution of potassium hydrogen fluoride (KHF₂) at a temperature between 20°C and 30°C. The reaction mixture is then heated to 80-100°C and stirred for 6-10 hours.

-

Work-up and Purification:

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in acetone and filter to remove any insoluble inorganic salts.

-

Concentrate the mother liquor under reduced pressure.

-

Slurry the resulting residue with methyl tert-butyl ether and filter to isolate the solid product.

-

Dry the product under vacuum to obtain this compound.

-

Continuous Flow Synthesis Protocol

This protocol is based on a published method for the large-scale synthesis of this compound and is suitable for industrial applications.[2]

Materials:

-

Triisopropyl borate

-

n-Butyllithium

-

Dibromomethane

-

Potassium hydrogen fluoride (KHF₂)

-

Toluene

Procedure:

-

Formation of the Borate Ester Intermediate (in flow): The initial steps leading to the formation of a borate ester intermediate are performed in a continuous flow reactor. This typically involves the controlled mixing of triisopropyl borate, n-butyllithium, and dibromomethane streams under optimized temperature and residence time conditions. The use of a flow system allows for excellent control over reaction parameters and enhances safety, particularly for exothermic reactions.

-

Conversion to the Trifluoroborate Salt: The output from the flow reactor, containing the borate ester intermediate, is collected. An aqueous solution of KHF₂ is then added to facilitate the conversion to the trifluoroborate salt.

-

Cation Exchange and Purification:

-

The initial product may be a lithium salt, which is then converted to the final potassium salt.

-

The pH of the solution is adjusted to 6.5-7 to prevent decomposition of the product.

-

A solvent swap to acetonitrile is performed.

-

Potassium fluoride and other inorganic salts are precipitated and removed by filtration.

-

The this compound remains in the acetonitrile solution.

-

-

Isolation of the Final Product:

-

Toluene is added to the acetonitrile solution to induce crystallization.

-

The crystalline solid is isolated by filtration and dried to yield the final product.

-

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound, applicable to both batch and continuous flow processes with minor variations.

Caption: General workflow for the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis. The presented data and protocols can serve as a foundation for the implementation and optimization of this important synthetic transformation.

References

Physical and chemical properties of potassium (bromomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium (bromomethyl)trifluoroborate, a versatile reagent in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of its chemical behavior.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it serves as a valuable and storable precursor to boronic acids, which are often less stable. Its stability and reactivity make it a key building block in various synthetic applications, particularly in the formation of carbon-carbon bonds.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | CH₂BBrF₃K | [2][3] |

| Molecular Weight | 200.84 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 225-230 °C | [2] |

| Solubility | Generally soluble in polar organic solvents (methanol, acetone (B3395972), DMF, DMSO); slightly soluble in water and THF. | [4] |

| Density | Not available |

Chemical Properties and Reactivity

This compound is primarily recognized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] It functions as a stable and efficient source of a bromomethyl nucleophile for the formation of new carbon-carbon bonds. The trifluoroborate moiety enhances the stability of the organoboron compound compared to its boronic acid counterpart, allowing for easier handling and storage.

Key reactions involving this compound include:

-

Suzuki-Miyaura Cross-Coupling: Reaction with aryl, heteroaryl, or vinyl halides/triflates to introduce a bromomethyl group, which can be further functionalized.

-

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to generate a diverse range of functionalized organotrifluoroborates.

Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The NMR data is based on a comprehensive study of 28 potassium organotrifluoroborates by Oliveira et al.[4][5][6]

NMR Spectroscopy

NMR spectra were recorded in dimethylsulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm).

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H NMR | ~2.5 - 3.0 | Singlet (broad) | - | The chemical shift of the CH₂ group is influenced by the adjacent bromine and trifluoroborate groups. |

| ¹³C NMR | ~30 - 40 | Broad | - | The carbon signal is often broad due to quadrupolar relaxation of the attached boron atom. |

| ¹⁹F NMR | ~ -135 to -145 | Quartet | ¹J(¹⁹F-¹¹B) ≈ 40-50 Hz | Referenced to external CF₃COOH. The quartet arises from coupling to the ¹¹B nucleus. |

| ¹¹B NMR | ~ 3 - 5 | Quartet | ¹J(¹¹B-¹⁹F) ≈ 40-50 Hz | Referenced to external BF₃·OEt₂. The quartet is due to coupling with the three fluorine atoms. |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for potassium alkyltrifluoroborates are observed in the mid-infrared region. The data below is based on the spectrum of a similar compound, potassium vinyltrifluoroborate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1100 - 950 | Strong | B-F stretching vibrations |

| ~3000 - 2850 | Medium | C-H stretching vibrations |

| ~700 - 600 | Medium | C-Br stretching vibration |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode is a suitable technique for the characterization of potassium organotrifluoroborates. The expected major ion observed would be the [CH₂BBrF₃]⁻ anion.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are provided below.

Synthesis of this compound

A robust method for the synthesis of this compound involves the reaction of a suitable organometallic reagent with a borate (B1201080) ester, followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). The following is a general procedure.

Materials:

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Acetone

-

Diethyl ether

Procedure:

-

A solution of dibromomethane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for a period to allow for the formation of the lithiated intermediate.

-

Triisopropyl borate is then added dropwise at -78 °C, and the mixture is allowed to slowly warm to room temperature.

-

An aqueous solution of potassium hydrogen fluoride is added to the reaction mixture.

-

The solvents are removed under reduced pressure.

-

The resulting solid is washed with hot acetone and then precipitated with diethyl ether to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling Reaction

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (e.g., RuPhos, SPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2-3 equiv).

-

The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or GC/MS until completion.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin and eye irritant. For detailed safety information, refer to the Safety Data Sheet (SDS).

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. 14075-53-7 CAS MSDS (Potassium tetrafluoroborate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. What is the effect of different solvents on the dissolution rate of Potassium Fluoroborate? - Blog [wqmetal.net]

- 3. researchgate.net [researchgate.net]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium (bromomethyl)trifluoroborate (CAS 888711-44-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (bromomethyl)trifluoroborate, with the CAS number 888711-44-2, is a versatile and increasingly important reagent in modern organic synthesis. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it serves as a robust surrogate for the more sensitive boronic acids in a variety of cross-coupling reactions. Its stability, ease of handling, and high reactivity make it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, key applications with detailed experimental protocols, and its potential role in the synthesis of bioactive compounds.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 888711-44-2 | [1][2] |

| Molecular Formula | CH2BBrF3K | [3] |

| Molecular Weight | 200.84 g/mol | [1][3] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 225-230 °C | [1] |

| Purity | Typically ≥90-98% | [1] |

| InChI Key | AZDFPIRYUOCVCJ-UHFFFAOYSA-N | [1] |

| SMILES | C(Br)--INVALID-LINK--(F)F.[K+] | [1] |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 |

| Causes serious eye irritation | Eye Irrit. 2A | P264, P280, P305+P351+P338, P337+P313 |

| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthesis

A notable development in the production of this compound is the establishment of a continuous flow process. This method allows for a safer and more scalable synthesis compared to traditional batch processes, making it a key precursor for Suzuki-Miyaura coupling reagents on a kilogram scale. The process generally involves the reaction of a suitable bromomethylboronate ester with potassium hydrogen fluoride (B91410) (KHF2).[4]

Applications in Organic Synthesis

This compound is a highly versatile reagent, primarily utilized in two major areas of modern organic chemistry: Suzuki-Miyaura cross-coupling reactions and photoredox catalysis.

Suzuki-Miyaura Cross-Coupling Reactions

Organotrifluoroborates are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, offering advantages in stability and handling over traditional boronic acids. This compound can be used to introduce a bromomethyl group, or it can be further functionalized prior to the cross-coupling step.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or vinyl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and ligand (e.g., SPhos, RuPhos, 4-10 mol%).

-

Addition of Base and Solvent: Add the base (e.g., Cs2CO3 or K2CO3, 2-3 equiv) and the degassed solvent system (e.g., a mixture of toluene and water or THF and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Photoredox Catalysis

In recent years, potassium organotrifluoroborates have emerged as excellent precursors for the generation of carbon-centered radicals under photoredox conditions. This has opened up new avenues for C-C bond formation. This compound can be used to generate a bromomethyl radical, which can then participate in various radical-mediated transformations.

-

Reaction Setup: To a reaction vial, add this compound (1.5 equiv), the radical acceptor (1.0 equiv), and the photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex, 1-5 mol%).

-

Solvent and Degassing: Add the degassed solvent (e.g., DMF or acetonitrile) and sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature, with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the solvent and catalyst.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Application in Drug Discovery: A Hypothetical Case Study in Kinase Inhibitor Synthesis

Here, we propose a hypothetical application of this compound in the synthesis of a precursor to a Checkpoint Kinase 1 (CHK1) inhibitor. CHK1 is a crucial serine/threonine kinase in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy.

In this hypothetical pathway, this compound is first converted to an aminomethyl equivalent, which is then coupled to a suitable heterocyclic core common in kinase inhibitors.

The CHK1 Signaling Pathway in DNA Damage Response

Inhibition of CHK1 disrupts the cell's ability to arrest the cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis in cancer cells, which often have a defective G1 checkpoint.

Conclusion

This compound is a stable, versatile, and highly valuable reagent for synthetic chemists. Its primary applications in Suzuki-Miyaura cross-coupling and photoredox catalysis have cemented its role as a key building block in the construction of complex molecular architectures. For researchers in drug discovery and development, this compound offers a reliable means of introducing functionalized methyl groups, a common motif in bioactive molecules. As synthetic methodologies continue to advance, the applications of this compound are expected to expand, further solidifying its importance in the synthesis of next-generation therapeutics.

References

- 1. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 888711-44-2 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding in Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates ([R-BF₃]K) have emerged as a versatile and highly valuable class of reagents in modern organic synthesis and medicinal chemistry. Their remarkable stability to air and moisture, coupled with their potent reactivity in a wide array of chemical transformations, distinguishes them from other organoboron compounds like boronic acids and esters.[1][2] This unique balance of stability and reactivity makes them ideal for use in complex molecular synthesis, particularly in the realm of drug discovery and development where robust and reliable reagents are paramount.[3] This technical guide provides a comprehensive overview of the fundamental structure and bonding characteristics of potassium organotrifluoroborates, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical application.

I. Molecular Structure and Bonding

The core of a potassium organotrifluoroborate salt is the tetracoordinate borate (B1201080) anion, [R-BF₃]⁻, where a central boron atom is bonded to an organic substituent (R) and three fluorine atoms. This tetrahedral geometry results from the donation of a lone pair of electrons from a fluoride (B91410) ion to the vacant p-orbital of a precursor organodifluoroborane (R-BF₂). The resulting negative charge on the boron center is balanced by a potassium cation (K⁺).

The C-B bond is a covalent single bond, and its strength and length are influenced by the nature of the organic group 'R'. The B-F bonds are also covalent and are generally shorter and stronger than B-O bonds found in boronic acids, contributing to the enhanced stability of organotrifluoroborates.[4] X-ray crystallographic studies have provided precise measurements of these bond lengths and angles, offering valuable insights into their molecular architecture.

Table 1: Selected Bond Lengths in Potassium Organotrifluoroborates from X-ray Crystallography

| Compound | C-B Bond Length (Å) | Average B-F Bond Length (Å) | Reference |

| Potassium Phenyltrifluoroborate | 1.608 | 1.393 | [5] |

| Potassium Methyltrifluoroborate | Not available | Not available | |

| Potassium Vinyltrifluoroborate | Not available | Not available | |

| Potassium 4-Methoxyphenyltrifluoroborate | 1.599 | 1.391 | [6] |

| Potassium 4-Fluorophenyltrifluoroborate | 1.590 | 1.394 | [6] |

Table 2: Selected Bond Angles in Potassium Organotrifluoroborates from X-ray Crystallography

| Compound | C-B-F Bond Angle (°) | F-B-F Bond Angle (°) | Reference |

| Potassium Phenyltrifluoroborate | 112.5 | 106.3 | [5] |

| Potassium 4-Methoxyphenyltrifluoroborate | 113.0 | 105.7 | [6] |

| Potassium 4-Fluorophenyltrifluoroborate | 113.2 | 105.5 | [6] |

II. Synthesis of Potassium Organotrifluoroborates

A common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent system, typically a mixture of methanol (B129727) and water.[1] This method is advantageous as it often results in the precipitation of the highly crystalline organotrifluoroborate salt, which can be easily isolated by filtration.

Alternatively, organotrifluoroborates can be prepared via a one-pot procedure from organometallic reagents (e.g., Grignard or organolithium reagents) by reaction with a trialkyl borate followed by treatment with KHF₂.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [repository.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Organotrifluoroborate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the realm of laboratory curiosities, organotrifluoroborate salts have emerged as a powerhouse class of reagents in modern organic synthesis. Their remarkable stability, versatility, and broad functional group tolerance have cemented their role as indispensable tools for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the discovery, history, and core synthetic methodologies related to these invaluable compounds.

A Historical Perspective: From Obscurity to Ubiquity

The first documented preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss. However, for several decades, these compounds remained largely of academic interest due to limited synthetic accessibility and a lack of compelling applications. A pivotal moment in the history of organotrifluoroborate chemistry occurred in the 1960s with the discovery of potassium organotrifluoroborates, which exhibited exceptional stability towards air and moisture compared to their trivalent organoborane counterparts. Despite this, a truly efficient and general synthetic method remained elusive.

The landscape dramatically shifted in 1995 when E. Vedejs and his research group reported a highly effective method for the synthesis of potassium organotrifluoroborates utilizing potassium hydrogen difluoride (KHF₂) as a fluorinating agent for organoboronic acids. This breakthrough made a wide array of these stable, crystalline salts readily accessible, paving the way for their widespread adoption in organic synthesis. Interestingly, the use of KHF₂ for the fluorination of boron compounds had been described as early as 1967 by Thierig and Umland, but the significance of this methodology was not fully appreciated at the time. The pioneering work of researchers such as Gary Molander has since vastly expanded the scope and utility of organotrifluoroborate chemistry.

Superior Stability: A Key Advantage

A defining feature of potassium organotrifluoroborate salts is their exceptional stability, particularly when compared to other organoboron reagents like boronic acids.[1][2] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1] This robustness is a significant practical advantage in a research and development setting.

| Organoboron Reagent | Stability Characteristics |

| Potassium Organotrifluoroborates | Generally crystalline, air- and moisture-stable solids; can be stored indefinitely at room temperature.[1] Potassium trifluoromethyltrifluoroborate is thermally stable up to 300 °C.[1] |

| Organoboronic Acids | Prone to dehydration to form cyclic trimeric anhydrides (boroxines); can be susceptible to protodeboronation, especially heteroaryl boronic acids. |

| Organoboranes | Often unstable under atmospheric conditions, particularly alkyl- and alkynylboranes, due to susceptibility to oxidation and hydrolysis.[1] |

Synthetic Methodologies: The Gateway to Versatility

The accessibility of organotrifluoroborate salts is a direct result of the development of reliable and high-yielding synthetic protocols. The most prevalent method involves the reaction of an organoboronic acid with potassium hydrogen difluoride.

General Experimental Protocol for the Synthesis of Potassium Organotrifluoroborates from Boronic Acids:

This procedure is a generalized representation and may require optimization for specific substrates.

-

Dissolution: The organoboronic acid (1.0 equivalent) is dissolved or suspended in methanol (B129727).

-

Addition of KHF₂: A solution of potassium hydrogen difluoride (KHF₂, 2.5-3.0 equivalents) in water is added to the methanolic solution of the boronic acid at room temperature or 0 °C.

-

Precipitation: The potassium organotrifluoroborate salt typically precipitates from the reaction mixture as a white solid.

-

Isolation: The solid is collected by filtration, washed with cold methanol and/or water, and dried under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as acetonitrile (B52724) or acetone/water.

Synthesis via Transmetalation Reactions

Expanding the Synthetic Chemist's Toolkit: Applications in Cross-Coupling

Organotrifluoroborate salts have found their most profound application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. They serve as excellent surrogates for boronic acids, often providing superior yields and broader substrate scope, particularly with challenging substrates.

The enhanced reactivity of organotrifluoroborates in Suzuki-Miyaura couplings is attributed to a "slow release" mechanism. Under the basic reaction conditions, the trifluoroborate salt is believed to slowly hydrolyze to the corresponding boronic acid, which is the active species in the catalytic cycle. This slow, in situ generation of the reactive boronic acid can suppress unwanted side reactions, such as homocoupling.

| Substrate Type | Aryl Halide | Yield with Aryltrifluoroborate (%) | Yield with Arylboronic Acid (%) |

| Aryl | 4-Bromoanisole | 95 | 92 |

| 4-Chlorotoluene | 88 | 75 | |

| Vinyl | (E)-β-Bromostyrene | 92 | 85 |

| Alkyl | 1-Bromoadamantane | 75 | 40 |

Note: Yields are representative and can vary depending on the specific reaction conditions, ligands, and bases used.

The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate salt is depicted below. The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. The organotrifluoroborate undergoes hydrolysis to the corresponding boronic acid, which then engages in transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

Conclusion

The journey of organotrifluoroborate salts from their initial discovery to their current status as indispensable reagents in organic synthesis is a testament to the power of innovation in synthetic methodology. Their exceptional stability, ease of handling, and broad reactivity profile have firmly established them as superior alternatives to many traditional organoboron compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and application of these versatile reagents is crucial for the continued advancement of molecular design and construction.

References

An In-depth Technical Guide to Potassium (Bromomethyl)trifluoroborate (BrCH2BF3K)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (bromomethyl)trifluoroborate, with the molecular formula BrCH2BF3K, is a versatile and highly valuable reagent in modern organic synthesis. As a member of the organotrifluoroborate family, it serves as a stable, crystalline, and easy-to-handle precursor to a bromomethylboron species. Its significance lies primarily in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role as a key building block in synthetic and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is appreciated for its stability to air and moisture, which contrasts with the often-sensitive nature of other organoboron reagents like boronic acids. This stability allows for easier storage and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | BrCH2BF3K | [3] |

| Molecular Weight | 200.84 g/mol | [1][4] |

| CAS Number | 888711-44-2 | [1][4] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 225-230 °C | [1] |

| Purity | >90% | [1] |

Table 2: Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Reference(s) |

| ¹H NMR | DMSO-d₆ | Not explicitly found for this specific compound in the provided search results. A general protocol for ¹H NMR of organotrifluoroborates is available.[5] | |

| ¹³C NMR | DMSO-d₆ | The resonance for the carbon bearing the boron atom is described for many organotrifluoroborates, but specific data for BrCH2BF3K was not found in the provided search results. A general protocol for ¹³C NMR of organotrifluoroborates is available.[5] | |

| ¹¹B NMR | DMSO-d₆ | A general protocol for ¹¹B NMR of organotrifluoroborates is available, with spectra calibrated using BF₃·Et₂O as an external reference.[5] Specific data for BrCH2BF3K was not found. | |

| ¹⁹F NMR | DMSO-d₆ | A general protocol for ¹⁹F NMR of organotrifluoroborates is available, with chemical shifts referenced to external CF₃CO₂H.[5] For many organotrifluoroborates, the fluorines attached to the boron atom show chemical shifts in the range of -129 to -141 ppm.[5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the reaction of a suitable organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). A continuous flow process has also been developed for large-scale production.

Experimental Protocol: Batch Synthesis

This protocol is adapted from established literature procedures for the synthesis of organotrifluoroborates.

Materials:

-

Dibromomethane (B42720) (CH₂Br₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Acetone

Procedure:

-

To a stirred solution of dibromomethane in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium in hexanes.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Stir the resulting mixture vigorously for 1-2 hours at room temperature.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.

-

The aqueous layer, containing the desired product, is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system, such as acetone/water, to yield this compound as a white solid.

Experimental Workflow: Continuous Flow Synthesis

A continuous flow process offers advantages in terms of scalability, safety, and process control. The following diagram illustrates a general workflow for the continuous synthesis of this compound.[6]

Caption: Continuous flow synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a robust and efficient source of a bromomethyl nucleophile for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the coupling of the bromomethyl group with a variety of organic halides and triflates. The general catalytic cycle is depicted below. The organotrifluoroborate is activated by a base, which facilitates the transmetalation step with the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., SPhos, RuPhos)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, the phosphine ligand, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Role in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient itself, it plays a crucial role as a versatile building block in the synthesis of drug candidates. Its ability to introduce a bromomethyl group, which can be further functionalized, makes it a valuable tool for medicinal chemists.

The stability and ease of use of organotrifluoroborates make them attractive alternatives to other, more reactive organometallic reagents in the complex and often lengthy synthetic routes required for drug development. The Suzuki-Miyaura reaction, for which this compound is a key reagent, is one of the most widely used reactions in the pharmaceutical industry for the construction of biaryl and other complex scaffolds found in many marketed drugs.

Mandatory Visualization: Crystal Structure

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other chemical databases did not yield a publicly available crystal structure for this compound (BrCH₂BF₃K). Therefore, a diagram of its crystal structure cannot be provided at this time.

Conclusion

This compound is a stable, versatile, and highly effective reagent for the introduction of the bromomethyl moiety in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has solidified its importance as a key building block for the construction of complex organic molecules, with significant implications for the field of drug discovery and development. The experimental protocols provided herein offer a practical guide for its synthesis and utilization in the laboratory. Further research into the applications of this and other organotrifluoroborates will undoubtedly continue to expand the toolkit of synthetic and medicinal chemists.

References

- 1. (溴甲基)三氟硼酸钾 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - this compound (CH2BBrF3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CH2BBrF3K | CID 23690312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hazards and Safety Precautions for Handling Potassium (bromomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling potassium (bromomethyl)trifluoroborate. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this chemical compound. This guide includes summarized quantitative data, detailed experimental protocols, and visualizations of key processes to ensure a thorough understanding of the risks and safety measures involved.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Below is a summary of the Globally Harmonized System (GHS) classification for this compound:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | CH2BBrF3K |

| Molecular Weight | 200.84 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 225-230 °C |

| Boiling Point | Data not available |

| Flash Point | Not applicable |

| Autoignition Temperature | Data not available |

| Solubility | Data not available |

Toxicological and Flammability Data

Comprehensive experimental data on the acute toxicity and flammability of this compound is limited. Most safety data sheets report "no data available" for metrics such as LD50 and LC50 values.[5][6][7] One source provides a Quantitative Structure-Activity Relationship (QSAR) modeled oral LD50 for rats, which is an estimation rather than experimentally derived data.[8]

| Metric | Value | Species | Note |

| Acute Oral Toxicity (LD50) | >11,500 mg/kg | Rat | QSAR modeled data |

| Acute Dermal Toxicity (LD50) | No data available | - | - |

| Acute Inhalation Toxicity (LC50) | No data available | - | - |

| Flammability | Not flammable | - | - |

Reactivity and Stability

This compound is stable under normal laboratory conditions.[9] However, it can undergo hazardous reactions with certain substances.

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents | Carbon oxides, hydrogen bromide gas, boron oxides, hydrogen fluoride |

| Strong acids | Data not available |

| Strong alkalis | Data not available |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, hydrogen bromide gas, boron oxides, hydrogen fluoride).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE. Avoid dust formation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

General Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Suzuki-Miyaura Cross-Coupling Reaction Protocol

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol for such a reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., Cs2CO3, 3.0 mmol)

-

Anhydrous solvent (e.g., toluene/water mixture)

-

Schlenk flask or sealed vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed vial, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80-110 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][10]

References

- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CH2BBrF3K | CID 23690312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. targetmol.com [targetmol.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Utilizing Potassium (Bromomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organohalide or triflate.[1] Within the diverse array of organoboron reagents, potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their enhanced stability to air and moisture, ease of handling, and predictable reactivity compared to their boronic acid counterparts.[3][4][5]

Potassium (bromomethyl)trifluoroborate, [BrCH₂BF₃]K, is a versatile and reactive building block.[5][6] While it is frequently employed as a precursor for the synthesis of more complex functionalized trifluoroborates via nucleophilic substitution of the bromide,[5] its direct participation as a C(sp³)-hybridized partner in Suzuki-Miyaura cross-coupling reactions offers a direct route to construct benzyl-aryl linkages, a common motif in pharmaceuticals and biologically active compounds.[7] These application notes provide a detailed overview and generalized protocols for the use of this compound and its derivatives in Suzuki-Miyaura cross-coupling reactions.

Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several advantages over traditional boronic acids and their esters in organic synthesis:

-

Enhanced Stability: They are generally crystalline solids that are stable to air and moisture, facilitating easier storage and handling.[3]

-

Ease of Preparation and Purification: They can be readily prepared from the corresponding boronic acids or via other synthetic routes and are often easily purified by recrystallization.[8]

-

Controlled Reactivity: The tetracoordinate boron center in trifluoroborates renders them less reactive until activated under the basic conditions of the Suzuki-Miyaura coupling, which can prevent unwanted side reactions.[9]

-

Non-toxic Byproducts: The byproducts generated from trifluoroborate salts are typically benign inorganic salts, simplifying product purification.[9]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the organic group (in this case, the methyl group that will form the methylene (B1212753) bridge) from the boron atom to the palladium center. This step regenerates a boron-containing byproduct.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the simplified catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Data: Coupling of Primary Alkyltrifluoroborates

While specific data for the direct coupling of this compound is not extensively published, the conditions established for other primary alkyltrifluoroborates provide a strong foundation for protocol development. The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various primary alkyltrifluoroborates with aryl and vinyl halides.

Table 1: Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Alkenyl Bromides [10]

| Entry | Alkyltrifluoroborate | Alkenyl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Potassium ethyltrifluoroborate | (E)-1-bromo-2-phenylethene | PdCl₂(dppf)·CH₂Cl₂ (10) | Cs₂CO₃ (3.0) | Toluene/H₂O | 80 | 83 |

| 2 | Potassium (3-cyanopropyl)trifluoroborate | (E)-1-bromo-2-phenylethene | PdCl₂(dppf)·CH₂Cl₂ (10) | Cs₂CO₃ (3.0) | Toluene/H₂O | 80 | 75 |

| 3 | Potassium (4-methoxycarbonylbutyl)trifluoroborate | (E)-1-bromo-2-phenylethene | PdCl₂(dppf)·CH₂Cl₂ (10) | Cs₂CO₃ (3.0) | Toluene/H₂O | 80 | 72 |

| 4 | Potassium (trimethylsilylmethyl)trifluoroborate | (E)-1-bromo-2-phenylethene | PdCl₂(dppf)·CH₂Cl₂ (10) | Cs₂CO₃ (3.0) | Toluene/H₂O | 80 | 95 |

Table 2: Suzuki-Miyaura Coupling of Potassium Alkoxyethyltrifluoroborates with Aryl Bromides [11]

| Entry | Alkoxyethyltrifluoroborate | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Potassium (benzyloxyethyl)trifluoroborate | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 91 |

| 2 | Potassium (benzyloxyethyl)trifluoroborate | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 92 |

| 3 | Potassium (benzyloxyethyl)trifluoroborate | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3.0) | Toluene/H₂O (4:1) | 100 | 88 |

| 4 | Potassium (2-phenylethoxyethyl)trifluoroborate | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3.0) | Toluene/H₂O (4:1) | 85 | 86 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a primary alkyltrifluoroborate, which can be adapted for this compound. Optimization may be required based on the specific coupling partner.

Protocol 1: General Procedure for Coupling with Aryl/Vinyl Bromides

This protocol is adapted from established procedures for primary alkyltrifluoroborates.[10][11]

Reagents and Materials:

-

This compound (or other primary alkyltrifluoroborate) (1.1-1.5 equivalents)

-

Aryl or vinyl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O (4:1), THF/H₂O (9:1))

-

Schlenk tube or microwave vial

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl/vinyl bromide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.0 equiv).

-

If the palladium catalyst and any solid ligands are used, add them to the vessel at this stage (e.g., PdCl₂(dppf)·CH₂Cl₂ (5 mol%)).

-

Seal the vessel with a septum or cap, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

-

Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Synthesis of Functionalized Trifluoroborates from this compound

This compound is an excellent substrate for Sₙ2 reactions to generate a variety of other potassium organotrifluoroborates, which can then be used in Suzuki-Miyaura couplings.

General Procedure for Sₙ2 Displacement:

-

To a solution of the nucleophile (e.g., an alcohol, amine, or imide) in a suitable anhydrous solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃) at 0 °C.

-

Allow the mixture to stir for a period to form the corresponding alkoxide or anion.

-

Add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting functionalized potassium organotrifluoroborate, typically by recrystallization.

The resulting product can then be used in a Suzuki-Miyaura reaction following Protocol 1.

Caption: Synthetic utility of [BrCH₂BF₃]K as a precursor.

Conclusion

This compound is a valuable reagent in the toolkit of medicinal and synthetic chemists. While its primary documented use is as a precursor for other functionalized trifluoroborates, the general reactivity patterns of primary alkyltrifluoroborates in Suzuki-Miyaura cross-coupling suggest its utility for the direct formation of benzyl-aryl bonds. The protocols and data presented here, derived from closely related systems, provide a robust starting point for researchers to develop specific applications for this versatile building block in the synthesis of complex molecules and pharmaceutical intermediates. As with any reaction, optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for specific substrate combinations.

References

- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 10. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SN2 Displacement Reactions with Potassium (bromomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (bromomethyl)trifluoroborate is a versatile and highly reactive reagent in modern organic synthesis. Its utility stems from its ability to undergo nucleophilic substitution (SN2) reactions, providing a straightforward route to a diverse array of functionalized organotrifluoroborates. These products are stable, crystalline solids that serve as valuable intermediates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is pivotal in pharmaceutical and materials science research for the construction of carbon-carbon bonds.[1] This document provides detailed experimental protocols for the SN2 displacement of this compound with various nucleophiles, with a particular focus on the synthesis of secondary ammoniomethyltrifluoroborates.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion from this compound by a nucleophile (Nu:), as depicted in the following scheme:

This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction, characterized by a backside attack of the nucleophile on the electrophilic carbon atom.

Experimental Protocols

I. Synthesis of Secondary Ammoniomethyltrifluoroborates

This protocol is adapted from the work of Molander and coworkers and describes the synthesis of a wide range of secondary ammoniomethyltrifluoroborates.[2]

Materials:

-

This compound

-

Secondary amine (e.g., morpholine, piperidine, N-methylaniline)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

-

Add anhydrous acetonitrile to the flask.

-

Add the secondary amine (2.0-3.0 equiv.) to the suspension.

-

The reaction mixture is stirred at a specified temperature (see Table 1) for a designated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude solid is washed with anhydrous dichloromethane and/or diethyl ether to remove excess amine and other impurities.

-

The purified secondary ammoniomethyltrifluoroborate salt is dried under vacuum.

Quantitative Data for Synthesis of Secondary Ammoniomethyltrifluoroborates:

| Entry | Amine Nucleophile | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | 80 | 12 | 95 |

| 2 | Piperidine | 80 | 12 | 92 |

| 3 | N-Methylaniline | 100 | 24 | 85 |

| 4 | Dibenzylamine | 100 | 24 | 88 |

| 5 | Indoline | 80 | 18 | 90 |

| 6 | Pyrrolidine | 60 | 12 | 93 |

| 7 | N-Allylmethylamine | 60 | 12 | 89 |

| 8 | Di-n-propylamine | 80 | 18 | 91 |

This data is representative and adapted from literature.[2] Yields are for the isolated product.

II. General Protocol for SN2 Displacement with Other Nucleophiles

The versatility of this compound extends to a range of other nucleophiles. While specific conditions may vary, the following provides a general guideline.

A. Reaction with Alkoxides:

A variety of alkoxymethyltrifluoroborates can be prepared in excellent yields via the SN2 displacement of this compound with different alkoxides.[3]

-

General Procedure: The sodium or potassium alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF or DMF. This compound is then added to the solution, and the reaction is stirred at room temperature or with gentle heating until completion.

B. Reaction with Azide (B81097):

-

General Procedure: this compound can be converted to potassium (azidomethyl)trifluoroborate by reaction with sodium azide in a polar aprotic solvent such as DMF. The reaction typically proceeds at room temperature over several hours.

C. Reaction with Thiolates:

-

General Procedure: Similar to alkoxides, thiolates can be generated by treating a thiol with a base like sodium hydroxide (B78521) or potassium carbonate in a solvent such as ethanol (B145695) or DMF. The subsequent addition of this compound leads to the formation of the corresponding thiomethyltrifluoroborate.[4]

Visualizations

Experimental Workflow for the Synthesis of Secondary Ammoniomethyltrifluoroborates

Caption: Workflow for the synthesis of secondary ammoniomethyltrifluoroborates.

Logical Relationship of SN2 Displacement and Further Application

Caption: SN2 displacement and subsequent applications of the products.

Safety Precautions

-

This compound is a skin and eye irritant and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for all reagents used.

-

Reactions under an inert atmosphere should be performed with appropriate care to prevent pressure buildup.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (溴甲基)三氟硼酸钾 90% | Sigma-Aldrich [sigmaaldrich.com]

The Role of Potassium (Bromomethyl)trifluoroborate in Advancing Medicinal Chemistry

Potassium (bromomethyl)trifluoroborate has emerged as a versatile and indispensable reagent in medicinal chemistry, primarily serving as a key building block for the synthesis of complex organic molecules with therapeutic potential. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions have made it a favored precursor for introducing functionalized methyl groups into drug candidates. This application note provides a detailed overview of its applications, experimental protocols, and its role in the synthesis of significant therapeutic agents.

One of the most notable applications of this compound is in the large-scale synthesis of Verubecestat (MK-8931), an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which has been investigated for the treatment of Alzheimer's disease.[1] The synthesis of Verubecestat highlights the industrial utility of this reagent in constructing complex molecular architectures.

The primary utility of this compound lies in its conversion to a variety of secondary organotrifluoroborates through nucleophilic substitution. These resulting organotrifluoroborates are then employed as coupling partners in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This two-step sequence allows for the introduction of diverse functionalities, such as alkoxy, amino, and other carbon-based substituents, onto aromatic and heteroaromatic rings, which are common scaffolds in pharmaceutical compounds.[2][3]

Application 1: Synthesis of Alkoxymethyltrifluoroborates and Subsequent Suzuki-Miyaura Coupling

This compound serves as a precursor for the synthesis of various potassium alkoxymethyltrifluoroborates. These compounds are then utilized in Suzuki-Miyaura cross-coupling reactions with aryl chlorides to form aryloxymethyl ethers, a common motif in biologically active molecules.

Quantitative Data for Synthesis of Alkoxymethyltrifluoroborates

| Entry | Alcohol (ROH) | Product | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Potassium (benzyloxymethyl)trifluoroborate | 95 |

| 2 | 1-Pentanol | Potassium (pentyloxymethyl)trifluoroborate | 85 |

| 3 | Cyclohexanol | Potassium (cyclohexyloxymethyl)trifluoroborate | 88 |

| 4 | Phenol | Potassium (phenoxymethyl)trifluoroborate | 75 |

Quantitative Data for Suzuki-Miyaura Cross-Coupling of Potassium (Benzyloxymethyl)trifluoroborate with Aryl Chlorides

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorobenzonitrile (B146240) | 4-(Benzyloxymethyl)benzonitrile | 85 |

| 2 | 1-Chloro-4-nitrobenzene | 1-(Benzyloxymethyl)-4-nitrobenzene | 92 |

| 3 | 2-Chloropyridine | 2-(Benzyloxymethyl)pyridine | 78 |

Experimental Protocol: Synthesis of Potassium (Benzyloxymethyl)trifluoroborate

-

To a solution of benzyl alcohol (1.2 equivalents) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of acetone (B3395972) and diethyl ether to afford potassium (benzyloxymethyl)trifluoroborate as a white solid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Potassium (Benzyloxymethyl)trifluoroborate with 4-Chlorobenzonitrile

-

In a dry Schlenk tube, combine potassium (benzyloxymethyl)trifluoroborate (1.2 equivalents), 4-chlorobenzonitrile (1.0 equivalent), palladium(II) acetate (2 mol%), RuPhos (4 mol%), and potassium carbonate (3.0 equivalents).

-

Evacuate and backfill the tube with argon three times.

-

Add a degassed mixture of toluene (B28343) and water (10:1, 0.2 M).

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to yield 4-(benzyloxymethyl)benzonitrile.

Application 2: Synthesis of Secondary Aminomethyltrifluoroborates

A significant application in medicinal chemistry is the synthesis of secondary arylmethylamines, which are prevalent in many biologically active compounds. This compound can be reacted with primary amines to generate secondary ammoniomethyltrifluoroborates.

Quantitative Data for Synthesis of Secondary Ammoniomethyltrifluoroborates

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine (B48309) | Potassium (N-benzylammoniomethyl)trifluoroborate | 85 |

| 2 | Cyclohexylamine | Potassium (N-cyclohexylammoniomethyl)trifluoroborate | 78 |

| 3 | Aniline | Potassium (N-phenylammoniomethyl)trifluoroborate | 65 |

Experimental Protocol: Synthesis of Potassium (N-benzylammoniomethyl)trifluoroborate

-

In a sealed tube, suspend this compound (1.0 equivalent) in acetonitrile (B52724) (0.5 M).

-

Add benzylamine (2.0 equivalents) to the suspension.

-

Heat the mixture to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature, at which point a precipitate will form.

-

Filter the solid and wash with cold acetonitrile.

-

Dry the solid under vacuum to obtain potassium (N-benzylammoniomethyl)trifluoroborate.

Signaling Pathway and Experimental Workflow Diagrams

The inhibition of BACE1 by compounds such as Verubecestat, synthesized using this compound derivatives, directly impacts the amyloidogenic pathway, which is central to the pathology of Alzheimer's disease.

Caption: Inhibition of BACE1 by Verubecestat blocks the cleavage of APP.

The general workflow for utilizing this compound in the synthesis of medicinally relevant compounds via a two-step process is outlined below.

Caption: General workflow for the application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The ubiquitin-proteasome system in Alzheimer’s disease: mechanism of action and current status of treatment [frontiersin.org]

- 3. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Continuous Flow Synthesis of Potassium (Bromomethyl)trifluoroborate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract